(4-Boc-piperazin-1-yl)-acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)8-9(12)15/h4-8H2,1-3H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWRCNSWXLELKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590455 | |

| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-70-7 | |

| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Boc-piperazin-1-yl)-acetamide chemical properties

An In-Depth Technical Guide to (4-Boc-piperazin-1-yl)-acetamide: Properties, Synthesis, and Applications

Introduction

This compound, systematically named tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate, is a key bifunctional building block in modern medicinal chemistry and organic synthesis.[1][] Its structure incorporates a piperazine ring, a common scaffold in pharmacologically active compounds, protected at one nitrogen atom with a tert-butoxycarbonyl (Boc) group and functionalized at the other with an acetamide moiety. This arrangement provides a stable, versatile intermediate for introducing the piperazine core into more complex molecules.[][3] The Boc protecting group allows for selective reactions at the primary amide or, after deprotection, at the newly freed secondary amine, making it an invaluable tool in multi-step synthetic campaigns aimed at drug discovery.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

Core Chemical Attributes

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 77278-70-7 | [][6] |

| Molecular Formula | C₁₁H₂₁N₃O₃ | [1][][6] |

| Molecular Weight | 243.31 g/mol | [6] |

| IUPAC Name | tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | [] |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 173-175 °C | [6] |

| Purity (Typical) | >98% | [] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N | [1][] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

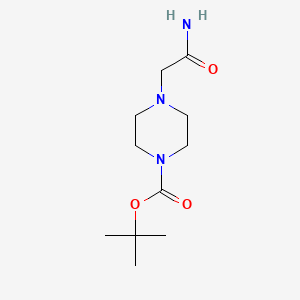

Caption: Molecular structure of this compound.

-

¹H NMR (Proton NMR): In a suitable solvent like CDCl₃ or DMSO-d₆, the spectrum is expected to show:

-

A sharp singlet at ~1.4 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group (C(CH₃)₃).

-

Two broad multiplets or triplets between ~2.4 ppm and ~3.5 ppm. The signals at ~2.4-2.5 ppm (4H) typically correspond to the piperazine protons adjacent to the acetamide-substituted nitrogen (C⁵H₂, C⁶H₂), while the signals at ~3.3-3.4 ppm (4H) correspond to the protons adjacent to the Boc-protected nitrogen (C²H₂, C³H₂).

-

A singlet at ~3.0-3.2 ppm, integrating to 2H, for the methylene protons of the acetyl group (C⁷H₂).

-

Two broad singlets for the primary amide protons (N⁹H₂), typically appearing between 5.5 and 7.5 ppm, which are exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will display distinct signals for each unique carbon environment:

-

~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~43.0-45.0 ppm: The two carbons of the piperazine ring adjacent to the Boc group (C², C³).

-

~52.0-54.0 ppm: The two carbons of the piperazine ring adjacent to the acetyl group (C⁵, C⁶).

-

~60.0-62.0 ppm: The methylene carbon of the acetyl group (C⁷).

-

~79.5 ppm: The quaternary carbon of the tert-butyl group.

-

~154.7 ppm: The carbonyl carbon of the Boc protecting group.

-

~170.0-172.0 ppm: The carbonyl carbon of the amide group (C⁸).

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include:

-

~3400-3200 cm⁻¹: N-H stretching of the primary amide.

-

~2970-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1700-1680 cm⁻¹: C=O stretching of the Boc-carbamate (Amide I band).

-

~1650-1630 cm⁻¹: C=O stretching of the primary amide (Amide I band).

-

~1600-1550 cm⁻¹: N-H bending of the primary amide (Amide II band).

-

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 244.3.

Synthesis and Reactivity

Synthetic Pathway

The most common and straightforward synthesis of this compound involves the N-alkylation of 1-Boc-piperazine with a 2-haloacetamide, typically 2-chloroacetamide. The reaction is an Sₙ2 substitution where the nucleophilic secondary amine of 1-Boc-piperazine attacks the electrophilic carbon of the haloacetamide.

Sources

- 1. qcc.edu [qcc.edu]

- 3. researchgate.net [researchgate.net]

- 4. ijisrt.com [ijisrt.com]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (4-Boc-piperazin-1-yl)acetamide [oakwoodchemical.com]

An In-Depth Technical Guide to tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a validated synthesis protocol, and its critical role in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a recurring motif in a multitude of FDA-approved drugs, earning it the status of a "privileged scaffold" in medicinal chemistry.[1] Its prevalence is due to the unique physicochemical properties it imparts to a molecule, including increased aqueous solubility and the ability to modulate lipophilicity, which are critical for favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[1] Piperazine derivatives are integral to a wide array of therapeutics, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[2][3][4][5]

The subject of this guide, tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate, is a bifunctional molecule of significant interest. It features a piperazine core with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with an acetamide moiety. This strategic arrangement allows for sequential and controlled chemical modifications, making it a versatile starting material for the synthesis of more complex molecules.[6][7]

Physicochemical and Structural Properties

Tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |

| CAS Number | 77278-70-7 | [6] |

| Molecular Formula | C₁₁H₂₁N₃O₃ | [6] |

| Molecular Weight | 243.30 g/mol | [6] |

| Appearance | White to off-white solid | |

| Storage Conditions | 2-8°C, sealed in a dry environment | [6] |

| Predicted Melting Point | 36-41°C (based on the related compound, CAS 192130-34-0) | [8] |

| Predicted Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

The structure of tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate is depicted below. The Boc protecting group on one of the piperazine nitrogens is crucial for its utility. It deactivates this nitrogen towards nucleophilic reactions, allowing for selective functionalization at the other nitrogen or manipulation of the acetamide side chain. The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions.

Caption: Chemical structure of tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate.

Synthesis and Purification

The synthesis of tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate is typically achieved through the nucleophilic substitution of a haloacetamide with tert-butyl piperazine-1-carboxylate (Boc-piperazine). The following protocol is a representative method based on the well-documented synthesis of a closely related analog.[9][10]

Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

2-Bromoacetamide

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in anhydrous THF, add triethylamine (2.0 eq.).

-

Stir the mixture at room temperature and add a solution of 2-bromoacetamide (1.2 eq.) in anhydrous THF dropwise.

-

Heat the reaction mixture to 60 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add saturated aqueous NaHCO₃ solution to quench the reaction.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Analytical Characterization

The structure and purity of tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate are confirmed using standard analytical techniques. The expected spectral data, based on the closely related tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, are as follows[10]:

-

¹H NMR: The spectrum is expected to show signals for the tert-butyl protons as a singlet around δ 1.45 ppm. The piperazine ring protons will appear as multiplets in the region of δ 2.4-3.6 ppm. The methylene protons of the acetamide group should appear as a singlet around δ 3.1 ppm. The amide protons will likely appear as a broad singlet.

-

¹³C NMR: The spectrum should show the characteristic signal for the tert-butyl group carbons around δ 28 ppm. The piperazine ring carbons are expected in the range of δ 45-55 ppm. The carbonyl carbon of the Boc group will be around δ 155 ppm, and the amide carbonyl will be in the region of δ 170-175 ppm.

-

Mass Spectrometry (MS): The ESI+ mass spectrum is expected to show the protonated molecular ion [M+H]⁺ at m/z 244.16.

Applications in Drug Discovery and Development

The utility of tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate lies in its capacity to serve as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[7]

Role as a Bifunctional Linker

The presence of a Boc-protected nitrogen and a primary amide allows for orthogonal chemical strategies. The Boc group can be removed under acidic conditions to liberate a secondary amine, which can then undergo various reactions such as:

-

Reductive amination: To introduce alkyl substituents.

-

Amide bond formation: To couple with carboxylic acids.

-

Arylation reactions: Such as Buchwald-Hartwig amination to form N-aryl piperazines.

The primary amide can also be a site for further chemical transformations or can act as a key hydrogen bond donor in interactions with biological targets.

Use in the Synthesis of Pharmaceutical Scaffolds

This building block is particularly valuable in the construction of compounds targeting the central nervous system (CNS), where the piperazine moiety is a common feature in molecules designed to interact with neurotransmitter receptors.[5] It is also used in the synthesis of kinase inhibitors for oncology, where the piperazine ring often serves as a linker between different pharmacophoric elements.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate. Based on the safety data for related piperazine derivatives, the following guidelines are recommended[11][12][13]:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water. If swallowed, seek immediate medical attention.

Conclusion

Tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate is a strategically designed and highly valuable building block in the field of medicinal chemistry. Its bifunctional nature, conferred by the orthogonal reactivity of the Boc-protected amine and the acetamide side chain, provides chemists with a versatile tool for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the discovery and development of novel therapeutics.

References

-

Mamat, C., Flemming, A., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

-

Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. [Link]

-

Mamat, C., Flemming, A., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

-

Capot Chemical Co., Ltd. (2026). MSDS of 4-(2-aMino-propyl)-piperazine-1-carboxylic acid tert-butyl ester. [Link]

-

Rathi, A. K., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18. [Link]

-

de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

- Google Patents. (n.d.).

-

Gajera, N. N., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. adanipharma.net [adanipharma.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools | Semantic Scholar [semanticscholar.org]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. qcc.edu [qcc.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Physical properties of (4-Boc-piperazin-1-yl)-acetamide

An In-Depth Technical Guide to the Physical Properties of (4-Boc-piperazin-1-yl)-acetamide

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, piperazine derivatives are ubiquitous scaffolds due to their favorable pharmacological and pharmacokinetic properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group offers a strategic advantage, enabling selective chemical modifications at other positions. This compound, with its formal IUPAC name tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate[], represents a key building block in the synthesis of more complex pharmaceutical agents. A thorough understanding of its fundamental physical properties is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and quality control in any drug development pipeline.

This guide provides a comprehensive overview of the core physical characteristics of this compound. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and presenting detailed, field-proven protocols for the determination of these properties. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for regulatory submissions and scalable manufacturing.

Molecular Identity and Core Attributes

The foundational step in characterizing any chemical entity is to confirm its identity and basic molecular properties. These data serve as the primary reference for all subsequent analyses.

| Property | Value | Source |

| CAS Number | 77278-70-7 | [][2][3] |

| Molecular Formula | C₁₁H₂₁N₃O₃ | [][3] |

| Molecular Weight | 243.31 g/mol | [][3] |

| IUPAC Name | tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | [] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N | [] |

| Structure |  |

Solid-State Characterization: Melting Point

The melting point is a crucial indicator of a crystalline solid's purity.[4] A sharp, well-defined melting range is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range.[4] This phenomenon, known as melting point depression, arises from the disruption of the crystal lattice structure by foreign molecules.

Data Summary

| Parameter | Description |

| Predicted State | White to off-white crystalline solid at 25°C |

| Melting Point | Not experimentally reported in surveyed literature. Determination requires the protocol below. |

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp), which offers superior accuracy and safety over traditional oil bath methods like the Thiele tube.[4]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Moisture or residual solvent can artificially depress the melting point.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

-

Rapid Preliminary Test: Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.[4]

-

Cooling and Refined Test: Allow the heating block to cool to at least 20°C below the approximate melting point observed.

-

Accurate Determination: Insert a new capillary tube with a fresh sample. Heat the block to about 15°C below the approximate melting point. Then, reduce the heating rate to a slow 1-2°C per minute.

-

Observation and Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.

-

Validation: Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a critical parameter that influences bioavailability, formulation design, and purification strategies.[6] For a molecule like this compound, which contains both hydrophobic (Boc group) and hydrophilic (amide, piperazine) moieties, its solubility will vary significantly across different solvent systems.

Data Summary (Predicted Qualitative Solubility)

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The large, hydrophobic Boc group is expected to dominate, limiting aqueous solubility.[7] |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the amide and piperazine nitrogens. |

| DMSO, DMF | Soluble | Polar aprotic solvents effective at dissolving a wide range of organic molecules. |

| Dichloromethane | Soluble | A common polar aprotic solvent for organic synthesis and purification. |

| Hexanes, Ether | Insoluble | Non-polar solvents are unlikely to effectively solvate the polar functional groups. |

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility due to its robustness and direct measurement of a saturated state.[8]

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer for physiological relevance) in a sealed vial. "Excess" is critical to ensure a solid phase remains at equilibrium.[9]

-

Equilibration: Place the vial in a shaker or rotator within a constant temperature bath (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[8] The rate of dissolution slows exponentially as saturation is approached, necessitating this extended time.[9]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for the solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed or collected. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is highly recommended.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The equilibrium solubility is calculated from the measured concentration and the dilution factor.

Caption: The gold-standard shake-flask solubility workflow.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and is arguably one of the most important physicochemical properties in drug development. It governs a molecule's charge state at a given pH, which in turn dictates its solubility, permeability, and receptor-binding interactions.[10] this compound contains a basic piperazine nitrogen atom whose pKa is critical to its behavior in physiological environments.

Theoretical Considerations

The pKa is defined by the Henderson-Hasselbalch equation.[11] For the basic nitrogen (B) on the piperazine ring, the equilibrium is:

BH⁺ ⇌ B + H⁺

And the equation is: pH = pKa + log([B]/[BH⁺])

At the pKa, the concentrations of the ionized (BH⁺) and neutral (B) species are equal.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly reliable and common method for pKa determination.[11][12] It involves monitoring the pH of a solution as a titrant is added.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent, often a co-solvent system like methanol/water to ensure solubility.

-

Initial pH Adjustment: Adjust the initial pH of the solution to be at least 2 pH units below the expected pKa using a standardized acid (e.g., 0.1 M HCl). This ensures the piperazine nitrogen is fully protonated (BH⁺ form).

-

Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will be sigmoidal.

-

pKa Determination: The pKa is the pH at the half-equivalence point—the point where half of the volume of base needed to reach the equivalence point (the inflection point of the curve) has been added.[11] At this point, [B] = [BH⁺], and thus pH = pKa.

Caption: Ionization state as a function of pH relative to pKa.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, serving as the ultimate identity test.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.[13][14]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The spectrum is predicted to show four main signals corresponding to the chemically non-equivalent protons in the molecule.[15]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 (broad) | Singlet (s) | 1H | -C(=O)NH₂ (amide) | Amide protons are often broad and can exchange with trace water. |

| ~ 5.5 - 6.0 (broad) | Singlet (s) | 1H | -C(=O)NH₂ (amide) | The two amide protons may be non-equivalent due to restricted rotation. |

| ~ 3.45 | Triplet (t) | 4H | Boc-N-CH₂- | Protons on the Boc-protected side of the piperazine ring. |

| ~ 3.05 | Singlet (s) | 2H | -CH₂-C(=O)NH₂ | Methylene protons adjacent to the carbonyl group. |

| ~ 2.45 | Triplet (t) | 4H | N-CH₂- (acetamide side) | Protons on the acetamide-substituted side of the piperazine ring. |

| 1.46 | Singlet (s) | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group give a strong singlet signal. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz): The ¹³C NMR spectrum is predicted to show the following key signals.[13]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | C=O (Amide) |

| ~ 155 | C=O (Boc Carbamate) |

| ~ 80 | -C(CH₃)₃ (Boc quaternary carbon) |

| ~ 58 | -CH₂-C(=O)NH₂ |

| ~ 52 | N-CH₂ (acetamide side) |

| ~ 44 | Boc-N-CH₂ |

| ~ 28.5 | -C(CH₃)₃ (Boc methyl carbons) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[16]

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3350, 3180 | N-H Stretch | Primary Amide (-NH₂) |

| ~ 2975 | C-H Stretch | sp³ C-H (Alkyl) |

| ~ 1700 | C=O Stretch | Carbamate (-O-C=O) |

| ~ 1670 | C=O Stretch (Amide I Band) | Amide (-C=O) |

| ~ 1620 | N-H Bend (Amide II Band) | Amide |

| ~ 1160 | C-O Stretch | Carbamate |

Conclusion

The physical properties detailed in this guide—melting point, solubility, pKa, and spectroscopic signatures—constitute the fundamental data package required for the effective utilization of this compound in a research and development setting. The provided protocols offer robust, validated pathways to generate this critical information. By grounding experimental work in a solid understanding of these physicochemical principles, researchers can accelerate pipeline progression, mitigate risks in process scale-up, and ensure the development of safe and effective pharmaceutical products.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Vardhaman College of Engineering. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

-

Quora. (2019, February 20). How would you test for solubility in a compound?. Retrieved from [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/3 Macmillan Group/files/publications/nature19056-s1.pdf]([Link] Macmillan Group/files/publications/nature19056-s1.pdf)

-

MDPI. (2025, August 9). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy – An Easy Introduction. Retrieved from [Link]

-

SciRes Literature. (2018, September 3). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

wikiHow. (n.d.). How to Determine Solubility: 14 Steps (with Pictures). Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

YouTube. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

- 2. (4-Boc-piperazin-1-yl)acetamide [oakwoodchemical.com]

- 3. scbt.com [scbt.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Solubility Measurements | USP-NF [uspnf.com]

- 7. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. quora.com [quora.com]

- 10. sciresliterature.org [sciresliterature.org]

- 11. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. azooptics.com [azooptics.com]

- 14. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 15. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 16. youtube.com [youtube.com]

A Technical Guide to (4-Boc-piperazin-1-yl)-acetamide: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of (4-Boc-piperazin-1-yl)-acetamide, a key building block in medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust synthetic protocol, and detail its strategic application in the synthesis of complex pharmaceutical agents. The narrative emphasizes the chemical logic behind its use, particularly the role of the tert-butoxycarbonyl (Boc) protecting group and the inherent pharmacological advantages of the piperazine scaffold. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Piperazine Moiety as a "Privileged Scaffold"

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. It is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs targeting a wide array of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases[1][2].

The utility of the piperazine moiety is attributed to several key factors:

-

Physicochemical Properties : The two nitrogen atoms can be functionalized to modulate basicity, polarity, and solubility, which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate[2].

-

Synthetic Versatility : The differential reactivity of the two nitrogen atoms allows for selective functionalization, making piperazine an ideal and versatile linker or scaffold for connecting different pharmacophoric elements[3].

-

Pharmacodynamic Contributions : The piperazine ring can serve as a rigid scaffold to correctly orient functional groups for optimal interaction with biological targets, such as G protein-coupled receptors, ion channels, and enzymes[4].

This compound, with its strategically protected nitrogen and a reactive acetamide functional group, exemplifies a highly valuable intermediate for introducing this privileged scaffold into novel molecular architectures.

Physicochemical and Structural Properties

This compound, also known by its IUPAC name tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate, is a stable, crystalline solid at room temperature. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁N₃O₃ | [5][] |

| Molecular Weight | 243.31 g/mol | [7] |

| CAS Number | 77278-70-7 | [5][] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 173-175 °C | [7] |

| IUPAC Name | tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | [] |

| Synonyms | (4-tert-Butoxycarbonyl-piperazin-1-yl)-acetamide, 2-(4-Boc-piperazin-1-yl)-acetamide | [] |

Structural Analysis and Expected Spectral Characteristics

-

¹H NMR : Expected signals would include a singlet around 1.4 ppm for the nine protons of the tert-butyl group, multiplets for the eight piperazine ring protons, a singlet for the methylene protons adjacent to the amide, and two broad singlets for the -NH₂ protons of the primary amide.

-

¹³C NMR : Key resonances would include the quaternary carbon and methyl carbons of the Boc group, four distinct signals for the piperazine ring carbons, a signal for the methylene carbon, and a downfield signal for the amide carbonyl carbon.

-

IR Spectroscopy : Characteristic peaks would include N-H stretching vibrations for the primary amide, C=O stretching for both the carbamate and the amide functionalities, and C-N stretching bands.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The secondary amine of N-Boc-piperazine acts as the nucleophile, displacing a halide from a 2-haloacetamide. This method is efficient and leverages readily available starting materials.

Causality of Experimental Design

The choice of N-Boc-piperazine as the starting material is strategic. The Boc group deactivates the nitrogen to which it is attached, preventing di-alkylation and ensuring that the reaction occurs selectively at the unprotected secondary amine. Triethylamine (Et₃N) is used as a mild, non-nucleophilic base to quench the hydrohalic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

Reaction: N-alkylation of 1-(tert-butoxycarbonyl)piperazine with 2-bromoacetamide.

Materials:

-

1-(tert-butoxycarbonyl)piperazine (1.0 equiv.)

-

2-Bromoacetamide (1.1 equiv.)

-

Triethylamine (Et₃N) (1.5 equiv.)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)piperazine and dissolve in anhydrous acetonitrile.

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Add 2-bromoacetamide portion-wise to the stirred solution.

-

Heat the reaction mixture to 60 °C and stir overnight. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to yield this compound as a white solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Application in Synthetic Chemistry: A Gateway to Functionalized Piperazines

The primary utility of this compound is as a synthetic intermediate. The Boc group serves as a reliable protecting group that can be removed under acidic conditions to unmask a reactive secondary amine, which can then be subjected to further chemical transformations.

The Boc Deprotection Strategy

The tert-butoxycarbonyl group is stable to a wide range of reaction conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl)[8]. This orthogonality is a cornerstone of modern synthetic strategy, allowing for selective manipulations at other parts of the molecule before revealing the piperazine nitrogen for a final coupling step.

Deprotection Protocol: Unmasking the Piperazine Core

Method: Acid-catalyzed cleavage using HCl in 1,4-dioxane.

Materials:

-

This compound (1.0 equiv.)

-

4M HCl in 1,4-dioxane (3-5 equiv.)

-

Diethyl ether

-

Methanol (optional co-solvent)

Procedure:

-

Dissolve this compound in a minimal amount of methanol or dioxane in a round-bottom flask.

-

Add the 4M HCl in dioxane solution to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected product will often precipitate. Monitor progress by TLC or LC-MS until all starting material is consumed[8].

-

Upon completion, add diethyl ether to facilitate further precipitation of the product salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield piperazin-1-ylacetamide hydrochloride.

-

The free base can be obtained by neutralizing the HCl salt with a suitable base (e.g., NaHCO₃ or NaOH) during an aqueous workup.

General Synthetic Utility Workflow

The following diagram illustrates the logical flow of using this compound as a building block in a multi-step synthesis, a common paradigm in drug discovery programs.

Caption: General workflow using the title compound in drug discovery.

Conclusion

This compound is more than a simple chemical; it is a meticulously designed tool for the modern medicinal chemist. Its structure embodies a strategic balance of stability and reactivity, conferred by the Boc protecting group and the versatile piperazine core. Understanding its synthesis and the logic of its application provides researchers with a reliable method to incorporate the pharmacologically significant piperazine scaffold into complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-characterized, versatile building blocks in accelerating drug discovery pipelines cannot be overstated.

References

-

Raviña, E. (2011). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

-

The Pharma Trend. (n.d.). The Role of Piperazine Derivatives in Drug Discovery. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

MDPI. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molecules. [Link]

-

Oakwood Chemical. (n.d.). (4-Boc-piperazin-1-yl)acetamide. [Link]

Sources

Biological activity of (4-Boc-piperazin-1-yl)-acetamide analogs

An In-Depth Technical Guide to the Biological Activity of (4-Boc-piperazin-1-yl)-acetamide Analogs: From Synthetic Scaffold to Diverse Pharmacological Applications

Abstract

The this compound scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a versatile synthetic intermediate for the development of a wide array of biologically active compounds. The inherent structural features of the piperazine ring, combined with the synthetic tractability afforded by the tert-butoxycarbonyl (Boc) protecting group, provide a robust platform for generating diverse chemical libraries. This guide offers a comprehensive exploration of the journey from this core building block to its potent and varied analogs. We will dissect the fundamental synthetic strategies, delve into the extensive spectrum of biological activities—including anticancer, antimicrobial, and central nervous system (CNS) modulation—and elucidate the underlying mechanisms of action. Furthermore, this document provides detailed, field-proven experimental protocols and synthesizes critical structure-activity relationship (SAR) insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The this compound Scaffold: A Privileged Synthetic Intermediate

Chemical Structure and Properties

The core structure, tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate, commonly known as this compound, is a foundational building block in synthetic chemistry.[][2][3] Its utility is derived from two key features:

-

The Piperazine Moiety: A six-membered heterocycle with two nitrogen atoms at opposing positions. This ring system is a "privileged scaffold" in drug design.[4][5]

-

The Boc Protecting Group: The tert-butoxycarbonyl group is a stable, acid-labile protecting group attached to one of the piperazine nitrogens. This allows for selective reactions on other parts of the molecule before its removal, which then reveals a reactive secondary amine for further diversification.[6][7]

The acetamide portion provides a stable linker, connecting the piperazine ring to other potential pharmacophores or serving as a point of interaction itself.

The Piperazine Moiety in Drug Design

The piperazine ring is prevalent in numerous FDA-approved drugs due to its unique physicochemical properties.[4][8] The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets.[9][10] This scaffold offers a combination of structural rigidity and conformational flexibility, which can be fine-tuned to optimize binding affinity and selectivity for specific targets.[5] Its presence in a molecule can significantly improve pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[5] Consequently, piperazine-containing compounds exhibit a vast range of biological activities, including antimicrobial, anticancer, antiviral, and CNS-modulating effects.[10][11]

General Synthetic Strategies: From Core to Active Analog

The primary utility of the this compound scaffold is as a precursor to more complex, biologically active molecules. The synthetic pathway is logical and modular, centering on the strategic removal of the Boc group.

The Gateway Reaction: Boc Deprotection

The critical step in diversifying the scaffold is the deprotection of the Boc-protected nitrogen. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in 1,4-dioxane.[6][12][13][14] This reaction is often quantitative and yields the piperazinium salt, which is then neutralized to provide the free secondary amine—a potent nucleophile ready for subsequent reactions.

Diversification of the Scaffold

Once deprotected, the newly available piperazine nitrogen serves as a handle for introducing a wide variety of chemical moieties. This modular approach allows for the rapid generation of large analog libraries to explore structure-activity relationships. Common subsequent reactions include:

-

Acylation/Amidation: Reaction with carboxylic acids (using coupling agents like EDCI), acyl chlorides, or anhydrides.[7]

-

Alkylation: Reaction with alkyl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

The following diagram illustrates this general workflow, which is fundamental to leveraging the scaffold for drug discovery.

Caption: Simplified anticancer mechanism of action.

Antimicrobial & Antifungal Activity

Derivatives incorporating sulfonamide and other heterocyclic moieties have shown significant promise as antimicrobial agents.

-

Mechanism of Action: While the exact mechanisms can vary, these compounds often disrupt essential bacterial or fungal cellular processes. The structural diversity allows for the development of agents active against both Gram-positive and Gram-negative bacteria. [6][10][16]Some analogs have demonstrated a multi-target inhibitory action, making them attractive candidates to combat antimicrobial resistance. [6]* Data Summary: The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC).

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazole-piperazine-acetamide sulfonamides | S. aureus | 62.5 | [6] |

| Thiazole-piperazine-acetamide sulfonamides | E. coli | 125 | [6] |

| Benzothiazole-piperazine-acetamide | C. albicans | Good Activity | [17] |

| Table 2. Antimicrobial activity of selected piperazine-acetamide analogs. |

Central Nervous System (CNS) Modulation

The piperazine scaffold is a well-established pharmacophore for CNS-active drugs, and acetamide analogs are no exception. [9][18]

-

Mechanism of Action: These compounds can act as potent and selective modulators of various neurotransmitter receptors. Studies have identified analogs that function as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs) and others that show high affinity and selectivity for dopamine D2 and D3 receptors. [13][15]This activity makes them relevant for developing novel treatments for depression, anxiety, psychosis, and other neurological disorders. [18]* Data Summary: Binding affinities are typically determined using radioligand binding assays and are expressed as the inhibition constant (Ki).

| Compound Class | Receptor | Kᵢ (nM) | Functional Activity | Reference |

| Sulfonylpiperazine-acetamide | hα4β2 nAChR | Non-competitive inhibitor | Allosteric Modulator | [15] |

| Tetrahydro-naphthalen-piperazine | Dopamine D3 | 0.57 nM | Agonist | [13] |

| Table 3. CNS receptor binding affinity of selected piperazine-acetamide analogs. |

Key Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the following section details standardized protocols for the synthesis and evaluation of these analogs.

Protocol: General Boc-Deprotection and Subsequent Sulfonylation

This two-step protocol is a common sequence for creating sulfonamide derivatives from the Boc-protected intermediate.

-

Rationale: The Boc group is stable to the basic conditions required for sulfonylation, so it must be removed first. TFA is an effective and volatile reagent for deprotection, making it easy to remove post-reaction. The subsequent reaction with a sulfonyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) proceeds cleanly to form the desired sulfonamide. [6]

-

Step-by-Step Methodology:

-

Deprotection: Dissolve this compound analog (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (2x) to ensure complete removal of residual acid. The crude piperazinium salt is used directly in the next step.

-

Sulfonylation: Dissolve the crude salt in DCM or DMF (approx. 0.1 M). Add DIPEA or triethylamine (TEA) (3.0 eq) to neutralize the salt and act as a base.

-

Add the desired aryl sulfonyl chloride (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel) to yield the final sulfonamide analog.

-

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Rationale: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. [19]The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxic effect.

Caption: Standard workflow for an MTT cytotoxicity assay.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ or IC₅₀ value.

-

Conclusion and Future Directions

The this compound scaffold is unequivocally a privileged structure in medicinal chemistry. Its synthetic accessibility and the modular nature of its derivatization have enabled the exploration of a vast chemical space, leading to the discovery of potent analogs with a wide spectrum of biological activities. From inducing targeted cell death in aggressive cancers to modulating key receptors in the central nervous system and combating microbial pathogens, the therapeutic potential stemming from this single core is immense.

Future research will likely focus on several key areas:

-

Target Selectivity: Refining analog structures based on existing SAR to develop compounds with higher selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

-

Novel Therapeutic Modalities: Incorporating the piperazine-acetamide core into more complex drug constructs, such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), to leverage its favorable physicochemical properties for targeted drug delivery. []* Combating Drug Resistance: Further exploration of multi-target inhibitors and compounds with novel mechanisms of action to address the growing challenge of resistance in both oncology and infectious disease.

By continuing to build upon the foundational knowledge detailed in this guide, the scientific community is well-positioned to translate the synthetic versatility of the this compound scaffold into the next generation of innovative medicines.

References

-

Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. International Journal of Research and Analytical Reviews. [Link]

-

Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. National Institutes of Health (NIH). [Link]

-

An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]

-

Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. PubMed. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

-

Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives. ResearchGate. [Link]

-

Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. National Institutes of Health (NIH). [Link]

-

(4-Boc-piperazin-1-yl)acetamide. Oakwood Chemical. [Link]

-

Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. National Institutes of Health (NIH). [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

- Use of piperazine acetamide derivatives against reperfusion damage.

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science. [Link]

-

Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. PubMed Central. [Link]

-

Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. MDPI. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells. National Institutes of Health (NIH). [Link]

-

Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells. National Institutes of Health (NIH). [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

-

Synthesis and Biological Activity of Acetamides Containing Pyridazinones. CNKI. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. National Institutes of Health (NIH). [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

Sources

- 2. (4-Boc-piperazin-1-yl)acetamide [oakwoodchemical.com]

- 3. scbt.com [scbt.com]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijisrt.com [ijisrt.com]

- 7. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apjhs.com [apjhs.com]

- 17. researchgate.net [researchgate.net]

- 18. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Role of Boc-protected piperazine in medicinal chemistry

N-Boc-piperazine is an indispensable tool in the arsenal of the modern medicinal chemist. [1]Its synthetic tractability, born from the strategic application of the Boc protecting group, allows for the precise and controlled elaboration of the piperazine scaffold. This combination unlocks access to vast chemical space, enabling the systematic optimization of drug candidates. The favorable pharmacological and pharmacokinetic properties imparted by the piperazine core have cemented its role in the development of numerous life-improving medications, particularly in CNS disorders and oncology. [1][5]As synthetic methodologies continue to advance, particularly in areas like direct C-H functionalization of the piperazine ring, the strategic importance of protected intermediates like N-Boc-piperazine will only grow, paving the way for the discovery of the next generation of innovative therapeutics. [7][21]

References

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

-

Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

-

Full article: The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

-

The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. Charkit. [Link]

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Prochemar. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. [Link]

-

Programmable Piperazine Synthesis via Organic Photoredox Catalysis. ACS Publications. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. [Link]

-

Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Medium. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

-

Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

N-Boc Piperazine (1-Boc-piperazine). Petalheadexim. [Link]

-

The Role of (S)-1-Boc-3-(Hydroxymethyl)piperazine in Modern Drug Discovery. Autech Industry Co.,Limited. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. genscript.com [genscript.com]

- 16. lifechempharma.com [lifechempharma.com]

- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 19. petalheadexim.com [petalheadexim.com]

A Technical Guide to the Therapeutic Potential of Piperazine Acetamide Derivatives

This guide provides an in-depth exploration of piperazine acetamide derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By dissecting their mechanisms of action, outlining key experimental validation protocols, and examining their structure-activity relationships, we aim to equip researchers and drug development professionals with a comprehensive understanding of their potential.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in modern drug discovery, recognized for its presence in a wide array of pharmacologically active agents.[1][2] This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 offers a versatile framework that can be readily modified to modulate physicochemical properties and target interactions.[2] When combined with the acetamide moiety—itself a common feature in bioactive molecules—the resulting piperazine acetamide derivative becomes a powerful platform for developing novel therapeutics.[1] This guide will traverse the key applications of these derivatives in neurodegenerative diseases, oncology, infectious diseases, and other emerging areas, providing both foundational knowledge and practical experimental insights.

Chapter 1: Applications in Neurodegenerative Disorders

The multifaceted nature of neurodegenerative diseases, particularly Alzheimer's Disease (AD), necessitates the development of multi-target therapeutic agents. Piperazine acetamide derivatives have emerged as compelling candidates, capable of intervening in several key pathological pathways.

Mechanism 1: TRPC6-Mediated Synaptic Stabilization in Alzheimer's Disease

A novel and promising therapeutic strategy for AD focuses on preserving synaptic stability. The transient receptor potential canonical 6 (TRPC6) channel, a key regulator of neuronal store-operated calcium entry (nSOCE), plays a crucial role in maintaining the structure of dendritic spines and in memory formation.[3][4] In AD models, amyloid-β (Aβ) oligomers disrupt this pathway, leading to synaptic loss.

Certain piperazine acetamide derivatives act as positive modulators or agonists of TRPC6 channels.[3] By potentiating TRPC6, these compounds restore normal calcium signaling within dendritic spines, protecting them from Aβ-induced toxicity. This mechanism not only prevents the loss of synapses but has also been shown to rescue long-term potentiation (LTP) defects, a key cellular correlate of learning and memory.[3][4]

Caption: TRPC6 signaling pathway in Alzheimer's Disease.

Mechanism 2: Multi-Enzyme Inhibition

Another key approach in AD therapy is the inhibition of enzymes central to its pathology. Piperazine acetamide derivatives have been synthesized that exhibit potent, multi-target inhibitory activity.

-

Cholinesterase Inhibition: Compounds have been developed that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This dual inhibition increases the levels of the neurotransmitter acetylcholine in the brain, a well-established symptomatic treatment for AD.[5]

-

β-secretase 1 (BACE-1) Inhibition: BACE-1 is the rate-limiting enzyme in the production of toxic Aβ peptides. Inhibition of BACE-1 directly targets the amyloid cascade, aiming to slow disease progression.[5]

The ability of a single molecule to engage multiple targets—such as compound 3c which showed potent AChE inhibition (IC50 = 0.030 µM) and significant BACE-1 inhibition—represents a highly efficient drug design strategy.[5]

Experimental Protocol: In Vitro Spine Rescue Assay

This protocol is designed to assess the neuroprotective effects of a test compound against amyloid-β-induced synaptic spine loss in primary hippocampal neuron cultures.

-

Neuron Culture: Plate primary hippocampal neurons from E18 mouse embryos onto poly-D-lysine coated coverslips. Culture for 18-21 days to allow for mature synapse formation.

-

Aβ Oligomer Preparation: Prepare oligomeric Aβ42 according to established protocols. The final concentration for treatment is typically 500 nM.

-

Compound Treatment: Treat the mature neuronal cultures with the test piperazine acetamide derivative (e.g., 100 nM to 1 µM) for 24 hours.

-

Aβ Challenge: Following compound pre-treatment, add 500 nM of Aβ42 oligomers to the culture medium and incubate for an additional 3-4 hours. Include control groups (vehicle only) and Aβ-only groups.

-

Immunocytochemistry: Fix the cells with 4% paraformaldehyde. Permeabilize and stain for synaptic markers, such as PSD-95 (postsynaptic) and Synapsin-1 (presynaptic), and a dendritic marker like MAP2.

-

Imaging and Analysis: Acquire high-resolution confocal images of dendritic segments. Quantify the density and morphology of dendritic spines (e.g., mushroom, thin, stubby) using imaging software (e.g., ImageJ).

-

Interpretation: A successful neuroprotective compound will result in a significantly higher density of mature (mushroom) spines in the compound + Aβ treated group compared to the Aβ-only group, with spine density approaching that of the vehicle control.[3]

Chapter 2: Anticancer Applications

The structural versatility of piperazine acetamide derivatives allows for the fine-tuning of their activity against various cancer cell lines. Research has particularly highlighted their efficacy against breast cancer.[6]

Mechanism of Action: Cytotoxicity and Apoptosis Induction

Many piperazine-based anticancer agents function by inducing cytotoxicity in rapidly dividing cancer cells.[7] A series of triazole acetamide-linked phenyl piperazine derivatives were synthesized and evaluated against the MCF-7 breast cancer cell line.[6] The most active compounds induced morphological changes characteristic of apoptosis, causing cells to become smaller, lose their adherence, and adopt a rounded shape.[6]

Featured Compound Analysis and Data

Compound 8h from this series was identified as the most potent derivative, with an IC50 value significantly lower than many of its analogues and comparable to the standard chemotherapeutic agent, doxorubicin, at the tested concentration.[6]

| Compound | Target Cell Line | IC50 Value (µM)[6] |

| 8h | MCF-7 | 18.62 ± 1.41 |

| 8g | MCF-7 | 50.19 ± 2.28 |

| Doxorubicin | MCF-7 | ~20 (comparable inhibition at 20µM) |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Caption: Workflow for the MTT cell viability assay.

-

Cell Plating: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the piperazine acetamide derivatives in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (negative) and doxorubicin (positive) controls.

-

Incubation: Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[6]

Chapter 3: Antimicrobial Applications

The rise of antimicrobial resistance presents a critical global health challenge, necessitating the discovery of novel anti-infective agents.[8][9] Piperazine derivatives have demonstrated a broad spectrum of activity against various microbial pathogens.[8][10]

Spectrum of Activity

Substituted phenyl acetamide piperazine derivatives have been evaluated for their antimicrobial properties and have shown activity against:

-

Gram-Positive Bacteria: Including Staphylococcus aureus and Streptococcus pyogenes.[8]

-

Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[8]

-

Fungi: Including Candida albicans and Aspergillus niger.[8][11]

The specific substitutions on the phenyl and piperazine rings significantly influence the potency and spectrum of activity, making this a fertile area for structure-activity relationship (SAR) studies.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test piperazine acetamide derivative in cation-adjusted Mueller-Hinton Broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Reading: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density with a plate reader.

Chapter 4: Other Emerging Therapeutic Areas

The versatile pharmacology of piperazine acetamide derivatives extends to several other important fields:

-

Antidepressant/Anxiolytic: Certain derivatives show a strong affinity for the 5-hydroxytryptamine 1A (5-HT1A) receptor.[12] By modulating this receptor, these compounds can significantly increase serotonin levels in the brain, demonstrating potential for treating depression and anxiety.[12][13]

-

Antidiabetic: A series of quinoline-benzimidazole piperazine acetamide derivatives have been identified as potent inhibitors of α-glucosidase.[14] This enzyme is responsible for breaking down carbohydrates in the gut; its inhibition slows glucose absorption, making it a valuable target for managing type 2 diabetes. One lead compound was 28-fold more effective than the clinical inhibitor, acarbose.[14]

-